molecular formula C40H48N2O6S2 B11090372 Butane-1,4-diyl bis[2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Butane-1,4-diyl bis[2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]

Cat. No.: B11090372
M. Wt: 717.0 g/mol
InChI Key: CLWNJLHIWGUREQ-UHFFFAOYSA-N
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Description

The compound “4-[2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE” is a complex organic molecule that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the hexahydroquinoline core through a Povarov reaction.
  • Introduction of the thiophene ring via a Friedel-Crafts acylation.
  • Esterification to form the final product.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors.
  • Catalysts to accelerate the reaction.
  • Purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide.

    Reduction: Hydrogenation to form a fully saturated quinoline derivative.

    Substitution: Halogenation or nitration at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Using halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction may yield a fully saturated quinoline derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
  • 4-[2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONYLOXY]BUTYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the hexahydroquinoline core. These features may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C40H48N2O6S2

Molecular Weight

717.0 g/mol

IUPAC Name

4-[2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonyl]oxybutyl 2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C40H48N2O6S2/c1-21-11-13-29(49-21)35-31(23(3)41-25-17-39(5,6)19-27(43)33(25)35)37(45)47-15-9-10-16-48-38(46)32-24(4)42-26-18-40(7,8)20-28(44)34(26)36(32)30-14-12-22(2)50-30/h11-14,35-36,41-42H,9-10,15-20H2,1-8H3

InChI Key

CLWNJLHIWGUREQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCCCOC(=O)C4=C(NC5=C(C4C6=CC=C(S6)C)C(=O)CC(C5)(C)C)C)C

Origin of Product

United States

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